molecular formula C9H9ClFN5 B275614 N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine

N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine

Cat. No. B275614
M. Wt: 241.65 g/mol
InChI Key: VODNSMHFIKQMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine, also known as CFMTA, is a tetrazole-based compound that has gained attention in the scientific community for its potential as a therapeutic agent. CFMTA has been studied extensively for its mechanism of action and biochemical and physiological effects, which have shown promising results in various research applications.

Mechanism of Action

N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine reduces inflammation and pain. N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting MMPs, N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine reduces tissue damage and promotes tissue repair.
Biochemical and Physiological Effects:
N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine also reduces the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This reduces the risk of gastrointestinal side effects, such as ulcers and bleeding, that are associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. One limitation of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

1. Further studies are needed to investigate the potential of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Studies are needed to investigate the potential of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their therapeutic effects.
3. Further studies are needed to investigate the mechanism of action of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine and its effects on other signaling pathways involved in inflammation and immunity.
4. Studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine in vivo to determine its efficacy and safety.
5. Further studies are needed to investigate the potential of N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine in treating other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine is a tetrazole-based compound that has shown promising results in various research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential as a therapeutic agent for neurological disorders. Further studies are needed to investigate its mechanism of action, pharmacokinetics and pharmacodynamics, and potential in treating other inflammatory disorders.

Synthesis Methods

N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine can be synthesized using a modified version of the Huisgen 1,3-dipolar cycloaddition reaction. The synthesis involves the reaction of 2-chloro-6-fluorobenzyl azide with 2-methyl-5-aminotetrazole in the presence of a copper catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine has been studied extensively for its potential as a therapeutic agent in various research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chloro-6-fluorobenzyl)-2-methyl-2H-tetrazol-5-amine has also been studied for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C9H9ClFN5

Molecular Weight

241.65 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-methyltetrazol-5-amine

InChI

InChI=1S/C9H9ClFN5/c1-16-14-9(13-15-16)12-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3,(H,12,14)

InChI Key

VODNSMHFIKQMCX-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)NCC2=C(C=CC=C2Cl)F

Canonical SMILES

CN1N=C(N=N1)NCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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